N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-7-16(8-5-14)30(25,26)10-2-3-20(24)23-21-22-17(12-29-21)15-6-9-18-19(11-15)28-13-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHYBVXKVYSXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a dioxole derivative and a thioamide precursor. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. This compound may also induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The thiazole core is a common feature among analogs, but substituent diversity significantly impacts physicochemical and biological properties:
Key Observations :
Insights :
Spectral and Physical Properties
Critical spectral data and physical properties are compared below:
Notes:
Pharmacological and Biochemical Relevance
- Compound 89 () : Structural similarity suggests possible applications in cystic fibrosis therapy via CFTR modulation .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Imparts unique chemical properties that may enhance biological interactions.
- Tosyl Group : Often used to improve solubility and stability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. The thiazole and dioxole components are believed to inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that these compounds can modulate the activity of enzymes critical for cancer cell survival, leading to apoptosis (programmed cell death) in various cancer cell lines.
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions often lead to enzyme inhibition or modulation of signaling pathways that are crucial for cellular function.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole + Dioxole + Tosyl | Anticancer, Antimicrobial |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide | Thiazole + Dioxole + Phenylthio | Anticancer, Antimicrobial |
| 4-Methylbenzothiazole | Benzothiazole + Methyl | Potential anti-inflammatory |
Q & A
Q. What are the standard synthetic pathways for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole-containing precursors. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or DMF .
- Tosylation : Introduction of the tosyl group via nucleophilic substitution using p-toluenesulfonyl chloride in the presence of a base like triethylamine .
- Amide coupling : Reaction of intermediates with activated carboxylic acids (e.g., using EDC/HOBt) in anhydrous dichloromethane . Optimization focuses on solvent choice (e.g., dioxane for improved solubility), temperature control (40–60°C), and catalyst selection (e.g., DMAP for tosylation) to achieve yields >70% .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
Essential techniques include:
- NMR spectroscopy : H and C NMR verify thiazole, dioxole, and tosyl group connectivity .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What biological targets are hypothesized for this compound, and what assays are used to evaluate activity?
The compound is hypothesized to target kinases or enzymes involved in inflammatory pathways due to its thiazole and dioxole motifs. Assays include:
- Kinase inhibition assays : ATPase activity measured via ADP-Glo™ in cancer cell lines (e.g., HeLa) .
- Anti-inflammatory screening : TNF-α and IL-6 suppression in LPS-stimulated macrophages .
- Cytotoxicity profiling : MTT assays against normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., varying IC50_{50}50 values across assays)?
Contradictions may arise from assay conditions (e.g., serum interference) or off-target effects. Strategies include:
- Dose-response normalization : Use internal controls like staurosporine for kinase assays .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing tosyl with mesyl) to isolate target-specific effects .
- Proteomic profiling : Chemoproteomics with immobilized compound analogs identifies unintended binding partners .
Q. What methodologies are recommended for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?
Key approaches:
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) via side-chain modifications to enhance aqueous solubility .
- Metabolic stability assays : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- Prodrug strategies : Mask the tosyl group with ester linkages to improve bioavailability .
Q. How can computational tools aid in designing derivatives with improved target binding?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or BRAF) .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
- QSAR models : Train on datasets of thiazole derivatives to predict IC values for novel analogs .
Q. What experimental designs are critical for elucidating the mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
- Phosphoproteomics : Identify downstream signaling pathways using TiO-based enrichment and LC-MS/MS .
- In vivo imaging : Track compound distribution in zebrafish models via fluorescent tagging .
Methodological Notes
Q. How should researchers address stability issues during long-term storage?
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with trehalose .
Q. What strategies mitigate toxicity in preclinical development?
- Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100 .
- hERG inhibition assays : Patch-clamp electrophysiology to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
